2,4,5-Trimethoxybenzyl chloride CAS number
2,4,5-Trimethoxybenzyl chloride CAS number
An In-Depth Technical Guide to 2,4,5-Trimethoxybenzyl Chloride
Part 1: Executive Technical Summary
2,4,5-Trimethoxybenzyl chloride (CAS: 53811-44-2 ) is a highly reactive, electron-rich benzylic electrophile utilized primarily as a pharmacophore-installing agent and a specialized protecting group in organic synthesis.[1] Distinguished by its 2,4,5-substitution pattern, it serves as a critical intermediate for the synthesis of polyphenolic stilbenes (analogues of resveratrol and combretastatin), isoquinoline alkaloids, and specific enzyme inhibitors.
Unlike its more common isomer (3,4,5-trimethoxybenzyl chloride), the 2,4,5-isomer exhibits unique steric and electronic properties due to the ortho-methoxy group, which influences both its solvolytic stability and regioselectivity in nucleophilic substitutions.
Part 2: Chemical Profile & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 53811-44-2 |
| IUPAC Name | 1-(Chloromethyl)-2,4,5-trimethoxybenzene |
| Molecular Formula | C₁₀H₁₃ClO₃ |
| Molecular Weight | 216.66 g/mol |
| Appearance | Off-white low-melting solid or viscous amber liquid (purity dependent) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water/alcohols |
| Stability | Moisture sensitive; prone to hydrolysis and polymerization |
| Reactivity Class | Soft Electrophile; Alkylating Agent; Lachrymator |
Part 3: Synthesis & Preparation Protocols
To ensure high purity and minimize polymerization side-reactions common with electron-rich benzylic halides, the Deoxychlorination of 2,4,5-Trimethoxybenzyl Alcohol is the preferred laboratory method over direct Blanc chloromethylation.
Protocol A: Thionyl Chloride Deoxychlorination (High Fidelity)
Best for: Small to medium-scale preparation (1g – 50g) requiring high purity.
Reagents:
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2,4,5-Trimethoxybenzyl alcohol (1.0 eq)
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Thionyl Chloride (SOCl₂, 1.2 eq)
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Dichloromethane (DCM, Anhydrous)
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Catalytic DMF (1-2 drops)
Step-by-Step Methodology:
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Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl and SO₂ off-gassing.
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Dissolution: Dissolve 2,4,5-trimethoxybenzyl alcohol in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.
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Activation: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate with SOCl₂, significantly accelerating the reaction at lower temperatures to prevent polymer formation.
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Addition: Dropwise add SOCl₂ (diluted 1:1 in DCM) over 30 minutes. The solution may darken slightly; this is normal.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.
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Self-Validating Checkpoint: Perform TLC (Silica, 30% EtOAc/Hexane). The starting alcohol (lower R_f) should be completely consumed. The chloride product will appear as a less polar spot (higher R_f).
-
-
Workup: Evaporate the solvent and excess SOCl₂ in vacuo at a temperature < 40°C . Do not use an aqueous wash if the product is to be used immediately, as hydrolysis is rapid.
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Purification: For highest purity, re-dissolve the residue in dry toluene and evaporate again (azeotropic removal of HCl).
Protocol B: Blanc Chloromethylation (Industrial Route)
Best for: Large-scale, cost-sensitive synthesis where chromatography is possible.
Reagents:
Methodology:
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Suspend 1,2,4-trimethoxybenzene and paraformaldehyde in dry toluene.
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Add anhydrous ZnCl₂.[5]
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Bubble dry HCl gas through the mixture at 60°C.
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Critical Note: This method often yields bis-chloromethylated byproducts due to the highly activated ring. Careful monitoring is required.
Part 4: Mechanism & Reactivity Visualization
The following diagram illustrates the conversion of the alcohol to the chloride via the SNi mechanism (retention of configuration, though not chiral here) or SN2 (inversion) depending on the presence of base, and its subsequent utility.
Caption: Synthesis pathway and downstream utility of 2,4,5-Trimethoxybenzyl Chloride.
Part 5: Applications in Drug Discovery
Synthesis of Resveratrol & Combretastatin Analogues
The 2,4,5-trimethoxy motif is a bioisostere for the 3,4,5-trimethoxy (mescaline-like) system found in colchicine and combretastatin A4.
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Workflow: React 2,4,5-trimethoxybenzyl chloride with triphenylphosphine to generate the phosphonium salt.
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Application: Subsequent Wittig olefination with various benzaldehydes yields highly functionalized stilbenes, which are potent tubulin polymerization inhibitors.
Nitrogen Protection & Alkaloid Synthesis
The 2,4,5-trimethoxybenzyl (TMB) group serves as an acid-labile protecting group for amides and amines.
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Advantage: It is more acid-labile than the standard benzyl (Bn) group and can be removed under milder oxidative conditions (e.g., DDQ or CAN), making it orthogonal to other benzyl protecting groups.
Metabolic Probe Design
Used to synthesize N-benzyl derivatives of phenethylamines to study metabolic degradation pathways (e.g., MAO inhibition studies) where the electron density of the ring modulates binding affinity.
Part 6: Safety & Handling (Self-Validating Systems)
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Lachrymator Hazard: This compound is a potent lachrymator (tear gas). Validation: Always handle in a functioning fume hood. If you detect a sharp, acrid odor, your containment is breached.
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Hydrolysis Check: Before using stored material, dissolve a small crystal in acetone and add a drop of aqueous AgNO₃. A rapid white precipitate (AgCl) confirms the presence of active chloride. If the precipitate is slow or yellow/brown, the material has degraded.
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Storage: Store at -20°C under Argon. The compound degrades upon exposure to moisture and light, turning pink/brown due to oxidation and polymerization.
References
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PubChem. (n.d.). 2,4,5-Trimethoxybenzyl chloride (CAS 53811-44-2).[1][7][8][9] National Library of Medicine. Retrieved March 4, 2026, from [Link]
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Reddy, G. C., et al. (2014).[10] Synthesis of (E) Stilbenes from 2,4,5-Trimethoxybenzyltriphenyl phosphonium Ylide and their Fungicidal Activity.[10] American Journal of PharmTech Research. Retrieved from [Link][10][5][6][8][11][12][13][14]
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Potter, B. V. L., et al. (2010). Tetrahydroisoquinolinone-based Steroidomimetic and Chimeric Microtubule Disruptors.[14] Journal of Medicinal Chemistry. (Demonstrates use in drug design). Retrieved from [Link]
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